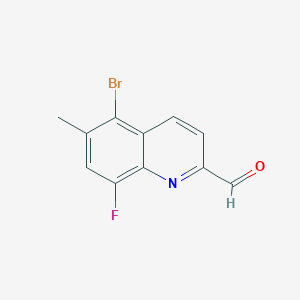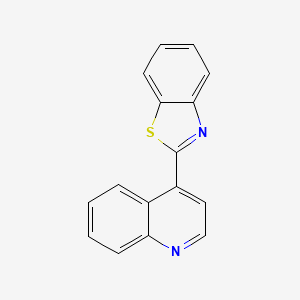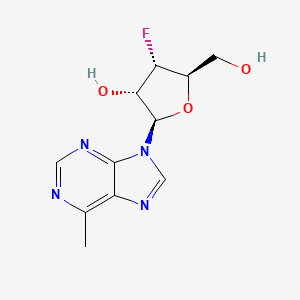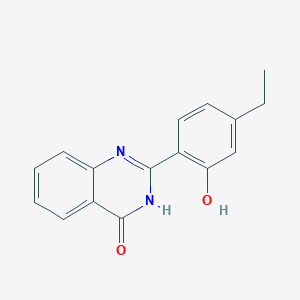
2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-ethyl-2-hydroxyphenyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and anthranilic acid.
Cyclization: The aniline derivative undergoes cyclization with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Substitution: The 4-ethyl-2-hydroxyphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and quinazolinone core are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the 4-ethyl-2-hydroxy substituent, which may result in different biological activities.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
2-(4-Methyl-2-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
2-(4-Ethyl-2-hydroxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the 4-ethyl-2-hydroxyphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
CAS No. |
922161-70-4 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-ethyl-2-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-2-10-7-8-12(14(19)9-10)15-17-13-6-4-3-5-11(13)16(20)18-15/h3-9,19H,2H2,1H3,(H,17,18,20) |
InChI Key |
SLBKVBIOQCKXPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


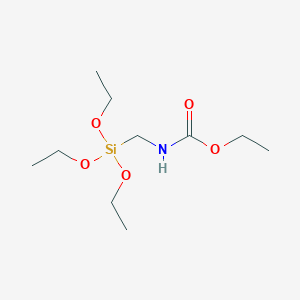
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)


![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

